molecular formula C10H9BrF2N2O2 B1407983 4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene CAS No. 1707391-16-9

4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene

Cat. No. B1407983
CAS RN: 1707391-16-9
M. Wt: 307.09 g/mol
InChI Key: DRYKNLTZJLKCTI-UHFFFAOYSA-N
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Description

4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene, also known as BDDNB, is a chemical compound that has gained attention in the scientific community due to its versatile nature. It has the molecular formula C10H9BrF2N2O2 and a molecular weight of 307.09 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of a nitrobenzene ring substituted with a bromine atom and a 3,3-difluoropyrrolidin-1-yl group . The exact structural details, such as bond lengths and angles, are not provided in the searched resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not provided in the searched resources .

Scientific Research Applications

Electrophilic Bromination

Research has shown the effectiveness of certain brominating agents, like Ba (BrF4)2, in the bromination of nitrobenzene, leading to products like 3-bromo-nitrotoluene. This indicates that compounds similar to 4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene might be formed under similar conditions without the need for catalysts or hard conditions (Sobolev et al., 2014).

Synthesis of Medicinal Intermediates

The synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene, which is an intermediate of dofetilide (a medicine for treating arrhythmia), from 4-nitrophenol and 1,2-dibromoethane, indicates the potential of 4-Bromo-nitrobenzene derivatives in pharmaceutical applications (Zhai Guang-xin, 2006).

Polymer Solar Cells Enhancement

A study introduced 1-Bromo-4-Nitrobenzene to the active layer of polymer solar cells, significantly improving device performance. This suggests that derivatives of 4-Bromo-nitrobenzene could play a role in enhancing solar cell efficiency by facilitating better electron transfer (Fu et al., 2015).

Reactivity in Ionic Liquids

Research indicates that radical anions of 1-bromo-4-nitrobenzene show increased reactivity in certain ionic liquids, suggesting that similar compounds could have unique applications in electrochemistry and materials science (Ernst et al., 2013).

Halogenation of Aromatic Compounds

The use of certain halogenating agents for the ring halogenation of polyalkylbenzenes indicates that similar processes could be applicable to the synthesis of 4-Bromo-nitrobenzene derivatives, expanding their potential in organic synthesis (Bovonsombat & Mcnelis, 1993).

Fluorescent Sensor Applications

The application of fluorescent Cd metal-organic frameworks (MOFs) for sensing nitro compounds and capturing volatile iodine, where derivatives of nitrobenzene play a role, suggests potential sensor applications for 4-Bromo-nitrobenzene derivatives (Chen et al., 2019).

Insecticidal and Fungicidal Activities

A study on the synthesis of novel pyrazole carboxamides, which includes the reduction of substituted nitrobenzene compounds, highlights the potential of 4-Bromo-nitrobenzene derivatives in developing new insecticides and fungicides (Zhu et al., 2014).

properties

IUPAC Name

1-(5-bromo-2-nitrophenyl)-3,3-difluoropyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2N2O2/c11-7-1-2-8(15(16)17)9(5-7)14-4-3-10(12,13)6-14/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYKNLTZJLKCTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=C(C=CC(=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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